Diallyl chlorophosphate

説明

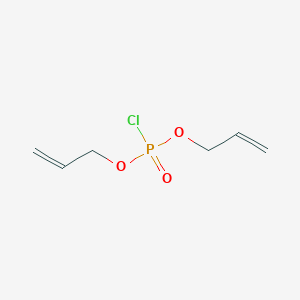

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-[chloro(prop-2-enoxy)phosphoryl]oxyprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClO3P/c1-3-5-9-11(7,8)10-6-4-2/h3-4H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEWQIRKQOJDHEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOP(=O)(OCC=C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70400513 | |

| Record name | Diallyl chlorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70400513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16383-57-6 | |

| Record name | Di-2-propen-1-yl phosphorochloridate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16383-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diallyl chlorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70400513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Diallyl Chlorophosphate

Routes from Dialkyl Phosphites

The synthesis of diallyl chlorophosphate from its corresponding phosphite (B83602) is a well-established procedure, with several methods offering varying degrees of efficiency and convenience under different laboratory settings.

A classical and widely studied method for the preparation of dialkyl chlorophosphates, including this compound, involves the reaction of the corresponding dialkyl phosphite with carbon tetrachloride in the presence of a tertiary amine base. researchgate.net This reaction, a variant of the Atherton-Todd reaction, uses carbon tetrachloride as both the solvent and the chlorine source, with a catalytic amount of a tertiary amine, such as triethylamine, initiating the reaction. rushim.ru The reaction is typically exothermic upon the addition of the amine catalyst. rushim.ru This method has been successfully applied to synthesize a range of dialkyl chlorophosphates, including dimethyl, diethyl, di-n-propyl, di-n-butyl, and diallyl chlorophosphates. researchgate.net

Table 1: Synthesis of this compound via Atherton-Todd Reaction

| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |

|---|

A mild and operationally simple method for synthesizing dialkyl chlorophosphates utilizes trichloroisocyanuric acid (TCCA) as the chlorinating agent. researchgate.net This reagent facilitates the rapid conversion of dialkyl phosphites to their corresponding chlorophosphates under gentle conditions. researchgate.net TCCA has been employed as an effective chlorinating agent for poly(alkylene H-phosphonate)s as well, yielding poly(oxyethylene chlorophosphate) in quantitative yield at room temperature within an hour. researchgate.net However, some studies indicate that the yield for this compound using TCCA, along with other agents like sulfuryl chloride and carbon tetrachloride, did not surpass 50%. researchgate.net

Table 2: Synthesis of this compound using TCCA

| Reactant | Reagent | Conditions | Product | Noted Yield Limitation | Reference |

|---|

Bis(trichloromethyl) carbonate (BTC), also known as triphosgene, serves as another effective reagent for the conversion of phosphites to their corresponding chlorophosphates. researchgate.netthieme-connect.de The reaction of trialkyl phosphites with BTC proceeds readily in the presence of a catalyst like 1,3-dimethylimidazolidin-2-one in dichloromethane (B109758) at 30–35°C, affording excellent yields of dialkyl chlorophosphates within two hours. thieme-connect.de A key advantage of this method is that it operates under mild conditions, and the pure liquid products can often be isolated directly by distillation after solvent removal. thieme-connect.de This approach is also efficient, requiring only one mole of BTC to react with three moles of the trialkyl phosphite. thieme-connect.de

Table 3: Synthesis of Dialkyl Chlorophosphates using BTC

| Reactant Type | Reagent | Conditions | Advantage | Reference |

|---|

Mechanistic Investigations of this compound Formation Reactions

The mechanism of the reaction between dialkyl phosphites, carbon tetrachloride, and a tertiary amine base was first investigated in detail by Steinberg in 1950. beilstein-journals.orgnih.gov This process is known as the Atherton-Todd reaction. beilstein-journals.org

Two distinct pathways were proposed for the formation of the dialkyl chlorophosphate:

Pathway 1: The reaction is initiated by the formation of a charge-transfer complex between the tertiary amine and carbon tetrachloride. This complex then reacts with the dialkyl phosphite.

Pathway 2: The dialkyl phosphite reacts with the tertiary amine to form a salt. This salt then reacts with carbon tetrachloride. beilstein-journals.org

In both proposed mechanisms, the core transformation involves the reaction of the dialkyl phosphite anion with carbon tetrachloride. This proceeds through a pentacoordinated phosphorus intermediate, which ultimately yields the target dialkyl phosphorochloridate and chloroform, with small amounts of amine salt generated as a by-product. rushim.rubeilstein-journals.org Subsequent investigations by Engel et al. using modern analytical tools re-examined the initial step, confirming the crucial role of the base in deprotonating the dialkyl phosphite to form the reactive phosphite anion. beilstein-journals.orgnih.gov

Comparative Analysis of Synthetic Approaches and Reagent Efficacy

The various methods for synthesizing this compound from diallyl phosphite offer a trade-off between reaction conditions, yield, and operational simplicity.

Atherton-Todd Reaction (CCl₄/Amine): This is a classic, well-understood method. researchgate.netbeilstein-journals.org However, it uses carbon tetrachloride, a toxic and environmentally harmful solvent. Furthermore, while effective for a range of dialkyl phosphites, reports suggest that for the diallyl derivative, the yield may be limited, sometimes not exceeding 50%. researchgate.netresearchgate.net

Trichloroisocyanuric Acid (TCCA): This method is praised for its mild conditions and rapid reaction times. researchgate.net It provides a more convenient and potentially safer alternative to using CCl₄. However, similar to the Atherton-Todd reaction, the reported yields for this compound can be moderate. researchgate.net

Bis(trichloromethyl) Carbonate (BTC): The use of BTC, or triphosgene, is characterized by mild reaction conditions and often results in high yields, with the significant advantage of simplified product purification. thieme-connect.de As a solid, BTC is also easier and safer to handle than gaseous reagents like phosgene. researchgate.netnih.gov Its efficiency, reacting in a 1:3 molar ratio with the phosphite, makes it an attractive option from a reagent economy perspective. thieme-connect.de

Chemical Reactivity and Derivatization Strategies

Phosphorylation Reactions Utilizing Diallyl Chlorophosphate as a Phosphorylating Agent

This compound is widely employed as an electrophilic phosphorus(V) reagent for the phosphorylation of a range of nucleophiles. The reactions typically proceed by the attack of a hydroxyl group on the phosphorus center, displacing the chloride and forming a stable phosphotriester.

Glycosyl Phosphorylation and Stereoselectivity in Carbohydrate Chemistry

In carbohydrate chemistry, the phosphorylation of the anomeric hydroxyl group is a critical step in the synthesis of nucleotide sugars and other glycoconjugates. This compound has emerged as a key reagent for this transformation, offering significant advantages in terms of stereocontrol.

A highly efficient and convenient method for the synthesis of glycosyl 1-β-phosphates has been developed using this compound as the phosphorylating agent. nih.govresearchgate.netgoogle.compeptide.com The reaction is typically carried out under mild conditions in the presence of a base, such as 4-N,N-dimethylaminopyridine (DMAP). nih.govgoogle.compeptide.com This strategy has been successfully applied to a variety of unprotected or partially protected sugar hemiacetals to produce the corresponding diallyl-glycosyl 1-β-phosphate triesters in good yields. nih.govresearchgate.netgoogle.compeptide.com Sugars that have been successfully phosphorylated using this method include D-mannose, L-glycero-D-manno-heptose, D-glucose, D-galactose, L-fucose, and lactose. nih.govgoogle.compeptide.com The resulting diallyl phosphotriesters are stable intermediates that can be subsequently deprotected to yield the target glycosyl 1-phosphates. google.com

A significant advantage of using this compound in glycosyl phosphorylation is the high degree of stereochemical control, particularly the excellent selectivity for the β-anomer in pyranoses. nih.govresearchgate.net For the phosphorylation of various mannopyranoside lactols, an outstanding anomeric selectivity ratio of α/β > 1:20 has been reported, yielding the pure β-anomer in good yield. google.comCurrent time information in Bangalore, IN. This high β-selectivity is attributed to kinetic control, where the slow addition of the this compound reagent to the reaction mixture containing the sugar hemiacetal and DMAP favors the reaction with the more nucleophilic equatorial hydroxyl group of the β-anomer. mdpi.commdpi.com

However, this high selectivity is not universal for all sugar structures. In the case of furanoses, such as arabinofuranose, phosphorylation with this compound resulted in a 1:1 anomeric mixture of α- and β-phosphates. mdpi.com Despite this, the pure β-phosphate could be isolated due to the hydrolytic lability of the α-anomer during purification. mdpi.com In contrast to the stable β-phosphate derivatives of sugars like L-rhamnose and D-mannose, the β-glycosyl phosphate (B84403) triesters of D-glucose and D-galactose derivatives can be unstable and undergo anomerization to the thermodynamically favored α-anomers. google.com

| Sugar Substrate | Anomeric Selectivity (α:β) | Yield | Reference |

| Manno-heptopyranose lactol | >1:20 | 61% | google.comCurrent time information in Bangalore, IN. |

| 6-N3-D-Rhamnose hemiacetal | Favors β | - | mdpi.com |

| Arabinofuranose hemiacetal | 1:1 | - | mdpi.com |

| D-gluco / D-galactopyranose | Selectively β | - | iris-biotech.de |

The diallyl-glycosyl 1-β-phosphates synthesized using this compound are crucial intermediates for the preparation of biologically important nucleotide sugar analogs. researchgate.netmdpi.com

ADP-Heptose: The synthesis of ADP-L-glycero-β-D-manno-heptose, a key bacterial metabolite and pathogen-associated molecular pattern (PAMP), utilizes this methodology. google.comgoogle.com A 7-azido-D-manno-heptopyranose hemiacetal is first phosphorylated with this compound to give the heptoside-1-β-phosphate with excellent stereoselectivity. google.com Following deprotection of the allyl groups, the resulting phosphate is coupled with adenosine-5'-phosphomorpholidate to furnish the target ADP-heptose analog. nih.govnobelprize.org

UDP-Rhamnose and UDP-Arabinofuranose: Chemical syntheses of UDP-rhamnose and UDP-arabinofuranose, along with their azido-modified analogs, have been reported using this compound. mdpi.comd-nb.info The strategy involves the β-selective phosphorylation of the respective sugar hemiacetals. mdpi.com For rhamnose, the reaction is highly β-selective, while for arabinofuranose, a mixture of anomers is formed. mdpi.com After isolation and deallylation using palladium catalysis, the resulting glycosyl 1-phosphates are coupled with uridine (B1682114) monophosphate (UMP) derivatives, such as UMP-morpholidate, to yield the final UDP-sugars. mdpi.com These nucleotide sugars are valuable tools for studying plant cell wall biosynthesis. mdpi.comd-nb.info

Phosphorylation of Alcohols, Phenols, and Nucleosides in Organic Synthesis

The utility of this compound extends beyond carbohydrate chemistry to the phosphorylation of a broader range of alcohols, phenols, and nucleosides. The general principle remains the same: the nucleophilic attack of a hydroxyl group on the phosphoryl chloride.

A direct method for the phosphorylation of primary and secondary alcohols using triallyl phosphite (B83602) has been described, which yields the corresponding diallyl-protected phosphorylated compounds in good to high yields. iris-biotech.de This method was found to be comparable in selectivity and yield to using this compound for the phosphorylation of protected glucose and galactose substrates. iris-biotech.de The phosphorylation of a phenolic hydroxyl group has also been demonstrated using diallyl phosphoryl chloride to form a phosphate triester, which served as an intermediate in the synthesis of a fluorescently labeled probe. google.com While general methods for phenol (B47542) phosphorylation exist using reagents like diethyl chlorophosphonate, the use of this compound follows the same reaction pattern.

The phosphorylation of nucleosides, such as 2',3'-isopropylideneadenosine (B1210659) and 2',3'-isopropylideneuridine, has also been achieved to produce the corresponding diallyl-protected phosphorylated compounds. iris-biotech.de These reactions highlight the applicability of allyl-protected phosphorylating agents in modifying diverse and functionalized molecules. iris-biotech.de

Functionalization of Polymeric Supports (e.g., Merrifield Resins)

This compound and other dialkyl chlorophosphates are utilized in the functionalization of polymeric supports, such as Merrifield resin (chloromethylated polystyrene). This process allows for the creation of solid-phase reagents and supports for various applications, including solid-phase synthesis and metal extraction. A common strategy involves first modifying the Merrifield resin with a linker molecule containing a hydroxyl group, which can then be phosphorylated. For instance, a series of diols, such as hexane-1,6-diol, have been immobilized onto Merrifield resin. researchgate.net The remaining free hydroxyl group on the resin-bound diol is then subsequently phosphorylated using a dialkyl chlorophosphate, a class of reagents that includes this compound, to yield a polymer-bound phosphotriester. researchgate.net This approach creates functionalized resins with dialkyl phosphate groups that have been shown to be effective in extracting platinum group metals from acidic solutions. researchgate.net

Formation of Organophosphorus Derivatives via this compound Reactivity

The high reactivity of the P-Cl bond in this compound makes it a key reagent for phosphorylation reactions. It readily reacts with nucleophiles such as alcohols, amines, and thiols, providing a direct route to the corresponding phosphate esters, phosphoramidates, and phosphorothioates. These derivatization strategies are fundamental in organophosphorus chemistry for creating a diverse array of molecules.

Diallyl N,N-diisopropylphosphoramidite is a trivalent phosphorus compound widely used as a phosphitylating agent in the synthesis of modified oligonucleotides and other biologically relevant molecules. sigmaaldrich.comchemicalbook.com It is important to note that its synthesis starts from a phosphorus(III) precursor, such as diallyl phosphorochloridite, rather than the phosphorus(V) compound this compound. The synthesis involves the reaction of diallyl phosphorochloridite with a secondary amine, N,N-diisopropylamine, typically in the presence of a base to neutralize the hydrochloric acid formed during the reaction.

This reaction provides the phosphoramidite, a key reagent for the subsequent construction of phosphate esters. google.com For instance, it is used in the phosphitylation of alcohols, where the resulting phosphite triester is then oxidized to the corresponding phosphate. chemicalbook.com

| Reactant | Product | Reagent Type |

|---|---|---|

| Diallyl phosphorochloridite | Diallyl N,N-diisopropylphosphoramidite | Phosphorus(III) Precursor |

| N,N-Diisopropylamine | Amine Nucleophile |

Dialkyl chlorophosphates, including this compound, serve as effective cyclizing reagents in the synthesis of heterocyclic compounds. A notable application is the reaction with thiohydrazides to form 5-unsubstituted 1,3,4-thiadiazoles. researchgate.net This reaction typically proceeds in a solvent like dimethylformamide (DMF).

The process involves the thiohydrazide acting as a binucleophile. The reaction is believed to initiate with the nucleophilic attack of one of the nitrogen atoms or the sulfur atom of the thiohydrazide on the electrophilic phosphorus atom of this compound. Subsequent intramolecular cyclization and elimination lead to the formation of the stable 1,3,4-thiadiazole (B1197879) ring system. While specific studies detailing the use of this compound are not abundant, the reaction of diethyl chlorophosphate with thiohydrazides is well-established and provides a reliable precedent for this transformation, yielding the heterocyclic products in good yields. researchgate.net

| Reactants | Product Class | Reaction Condition |

|---|---|---|

| This compound | 5-unsubstituted 1,3,4-thiadiazoles | Dimethylformamide (DMF) |

| Thiohydrazide |

Polymer Chemistry and Macromolecular Applications of Diallyl Chlorophosphate Derivatives

Polymerization of Diallyl Chlorophosphate-Derived Monomers

The transformation of this compound into polymeric structures involves the initial synthesis of polymerizable phosphate (B84403) esters, followed by their polymerization through various mechanisms. This two-step approach allows for significant structural and functional diversity in the resulting polymers.

The synthesis of polymerizable phosphate esters from this compound is a fundamental step in creating monomers suitable for polymerization. This process typically involves the reaction of this compound with a variety of nucleophiles, such as alcohols or amines, to replace the reactive chloro group. researchgate.net For instance, the reaction with an alcohol in the presence of a tertiary base can yield mixed orthophosphate esters, such as diallylethyl phosphate, which is a polymerizable compound. researchgate.net

A general synthetic route involves the reaction of dialkyl phosphites with carbon tetrachloride and an alcohol, facilitated by a tertiary base, to produce mixed orthophosphate esters. researchgate.net this compound itself can be synthesized by reacting diallyl phosphite (B83602) with carbon tetrachloride in the presence of a tertiary base. researchgate.net These reactions are often vigorous and may require controlled temperature conditions. researchgate.net The versatility of this approach allows for the incorporation of various functional groups into the monomer structure, predisposing the final polymer to specific applications. For example, reacting this compound with diols that have been immobilized on a resin support can lead to the formation of functionalized resins for specific applications like metal extraction. researchgate.net

The following table provides examples of polymerizable phosphate esters derived from this compound and the reactants used in their synthesis.

| Polymerizable Phosphate Ester | Reactant 1 | Reactant 2 | Base |

| Diallylethyl phosphate | Diallyl phosphite | Ethanol | Tertiary Base |

| Diallyl (hydroxyethyl) phosphate | This compound | Ethylene glycol | Pyridine |

| Diallyl (aminoethyl) phosphate | This compound | Ethanolamine | Triethylamine |

This table is illustrative and provides a general representation of synthetic pathways.

The polymerization of diallyl-containing monomers, including those derived from this compound, is often characterized by a cyclolinear mechanism, particularly under free-radical initiation. researchgate.net This process leads to the formation of macromolecules containing alternating cyclic and linear units. researchgate.net A significant challenge in the polymerization of allyl monomers is the propensity for degradative chain transfer to the monomer, which can result in the formation of low-molecular-weight polymers. researchgate.netresearchgate.net This occurs because the allylic hydrogen atoms are susceptible to abstraction, forming a stable allyl radical that is less reactive and can terminate the kinetic chain. d-nb.info

However, the specific structure of diallyl monomers can influence the polymerization behavior. For instance, the polymerization of diallyl compounds can proceed via a cyclopolymerization mechanism, which can mitigate the issue of degradative chain transfer and lead to polymers with higher molecular weights. e3s-conferences.org This cyclopolymerization is a key feature of diallylammonium salts, for example. ucl.ac.uk

In addition to free-radical polymerization, other mechanisms can be employed. Ring-opening polymerization (ROP) of cyclic phosphoesters is a significant route to poly(phosphoester)s. mpg.de While diallyl phosphate monomers themselves may not be suitable for acyclic diene metathesis (ADMET) polymerization due to the "negative neighboring group effect" of the phosphate ester, ROP presents a viable alternative for creating high molecular weight polymers. mpg.de The ROP can proceed through anionic, cationic, or metal-catalyzed insertion mechanisms. mpg.de Palladium-catalyzed insertion polymerization has also been shown to be effective for diallyl ether, suggesting potential for related phosphate monomers. d-nb.info

Development of Functional Polymers and Advanced Materials

The functional polymers derived from this compound are instrumental in the development of advanced materials with specialized applications, particularly in the biomedical field and in separation technologies.

Polymers derived from this compound are excellent candidates for creating carriers for bioactive substances due to the inherent biocompatibility and degradability of the poly(phosphoester) backbone. acs.org These polymers can be designed to encapsulate or conjugate with a wide range of bioactive molecules, including drugs, peptides, and proteins. acs.orgmdpi.com The versatility of the phosphate chemistry allows for the introduction of specific functional groups that can interact with bioactive agents through various physical or chemical means. acs.org

For instance, the polymer backbone can be modified to create nanoparticles that encapsulate hydrophobic drugs, improving their solubility and bioavailability. mdpi.com The surface of these polymeric carriers can also be functionalized to target specific cells or tissues, enhancing the therapeutic efficacy of the delivered substance. mdpi.com The controlled hydrolysis of the phosphoester bonds allows for the gradual release of the bioactive agent over time, which is crucial for sustained-release formulations. researchgate.netfrontiersin.org

The following table outlines the types of bioactive substances that can be delivered using polymer carriers derived from this compound.

| Bioactive Substance Category | Specific Examples | Potential Application |

| Anticancer Drugs | Doxorubicin, Paclitaxel | Targeted cancer therapy |

| Peptides and Proteins | Insulin, Growth Factors | Hormone replacement, tissue regeneration |

| Anti-inflammatory agents | Dexamethasone | Treatment of inflammatory diseases |

| Bioactive Garlic Compounds | Diallyl Disulfide | Chemoprevention |

This table provides examples and is not exhaustive.

The reactivity of the chlorophosphate group in this compound makes it an ideal starting material for the functionalization of polymer resins used in metal extraction and separation. By immobilizing diol groups onto a polymer support, such as a Merrifield resin, and subsequently reacting them with dialkyl chlorophosphates (including this compound), resins with high affinity for specific metal ions can be created. researchgate.net

These functionalized resins have demonstrated excellent capabilities in extracting precious metal chloro complexes, such as platinum(IV), palladium(II), and rhodium(III), from acidic solutions. researchgate.net In batch experiments, extraction efficiencies of over 98% for Pt(IV) have been reported, even at high metal and hydrochloric acid concentrations. researchgate.net The captured metals can then be eluted from the resin using a suitable stripping solution, such as thiourea (B124793) in hydrochloric acid, allowing for the recovery of the valuable metals and the regeneration of the resin. researchgate.net This highlights the potential of this compound-derived materials in developing efficient and selective technologies for hydrometallurgy and wastewater treatment.

Catalytic Methodologies Involving Diallyl Chlorophosphate

Role in Phosphorylation Catalysis Utilizing Co-Catalysts (e.g., 4-N,N-Dimethylaminopyridine)

Diallyl chlorophosphate is widely employed as an effective phosphorylating agent for the synthesis of diallyl-protected phosphates, most notably glycosyl 1-β-phosphates. acs.orgresearchgate.netresearchgate.netresearchgate.net This transformation is typically facilitated by the use of a co-catalyst, with 4-N,N-Dimethylaminopyridine (DMAP) being the most common and effective. researchgate.netresearchgate.netmdpi.comrsc.org The combination of this compound and DMAP provides an efficient and convenient route to various phosphate (B84403) triesters under mild conditions, demonstrating high yields and, crucially, excellent β-selectivity. acs.orgresearchgate.netresearchgate.net

The reaction involves the treatment of a nucleophile, such as a carbohydrate lactol, with this compound in the presence of DMAP. mdpi.comnih.gov The high β-selectivity achieved with this reagent system is a significant advantage over other phosphorylating agents like diphenyl chlorophosphate, which often result in low selectivity. mdpi.comnih.gov Research has shown that the stereochemical outcome is sensitive to reaction conditions. For instance, achieving high β-selectivity (e.g., α/β ratio >1:20) can be accomplished by the slow addition of the this compound to a solution of the hemiacetal substrate and an excess of DMAP. worktribe.com This procedural nuance suggests that the high nucleophilicity of the β-anomeric hydroxyl group, compared to its α-counterpart, allows it to be trapped selectively under controlled conditions. rsc.org

The mechanism is believed to involve the formation of a highly reactive phosphonium (B103445) salt intermediate from the reaction of this compound and DMAP. This intermediate is then attacked by the hydroxyl group of the substrate. The use of DMAP as a catalyst is crucial for activating the phosphorylating agent and facilitating the nucleophilic substitution.

This methodology has been successfully applied to a broad range of carbohydrate substrates, including D-manno, L-glycero-D-manno-hepto, D-gluco, D-galacto, and L-fuco-pyranoses, as well as lactose. acs.orgresearchgate.net The resulting diallyl-protected phosphate products are valuable intermediates, as the allyl protecting groups can be readily removed under mild conditions, for example, using palladium(II) chloride, which is compatible with other sensitive functional groups like azides. rsc.org This has enabled the synthesis of important biological probes, such as analogues of ADP-heptose and polyprenyl-β-mannopyranosides. acs.orgresearchgate.net

Table 1: Phosphorylation of Various Lactols using this compound and DMAP

| Substrate | Product | Yield | Selectivity (α:β) | Reference |

| 7-Azido-D-manno-heptopyranose | Heptoside-1-β-phosphate | Moderate | Excellent β-selectivity | mdpi.comnih.gov |

| 6-Azido-D-Rhamnose hemiacetal | Diallyl 6-azido-rhamnosyl-1-phosphate | Good | High β-selectivity | rsc.org |

| Mannopyranoside lactol | Diallyl mannopyranosyl-1-β-phosphate | 61% | >1:20 | worktribe.com |

| Various pyranoses (manno, gluco, galacto, etc.) | Diallyl-glycosyl 1-β-phosphate triesters | Good | Excellent β-selectivity | acs.orgresearchgate.net |

Lewis Acid Catalysis in this compound Transformations

While this compound is a cornerstone reagent for phosphorylation, the direct application of Lewis acids to catalyze its transformations is not extensively documented in the literature. Instead, the role of Lewis acid catalysis is more prominent in the subsequent reactions of the products formed from this compound, namely the glycosyl phosphates. mdpi.com

Glycosyl phosphates, which are readily synthesized using the this compound/DMAP system, are kinetically stable compounds that can serve as glycosyl donors in the formation of glycosidic bonds. mdpi.com These glycosyl phosphate donors can be activated by Lewis acids to promote stereoselective glycosylation reactions. mdpi.comresearchgate.net A variety of Lewis acids, including scandium(III) triflate (Sc(OTf)₃), ytterbium(III) triflate (Yb(OTf)₃), and gold(I) chloride (AuCl), have been utilized to activate glycosyl donors (like phosphates, acetates, or trichloroacetimidates) for coupling with acceptor nucleophiles. umich.edu

The activation mechanism generally involves the coordination of the Lewis acid to the phosphate oxygen, which enhances the leaving group ability of the phosphate moiety and facilitates the formation of an oxocarbenium ion intermediate. This intermediate is then attacked by a nucleophile (the glycosyl acceptor) to form the desired glycosidic linkage. nih.gov This strategy is a cornerstone of modern carbohydrate synthesis, allowing for the construction of complex oligosaccharides and glycoconjugates. umich.edupnas.org

Therefore, while this compound itself is primarily used in base-catalyzed (DMAP) or neutral phosphorylation reactions, it plays a critical indirect role in Lewis acid-catalyzed transformations by providing stable, yet activatable, glycosyl phosphate donors.

Table 2: Examples of Lewis Acids Used for Activation of Glycosyl Donors

| Glycosyl Donor Type | Lewis Acid Catalyst | Transformation | Reference |

| Glycosyl Phosphates | Bis-thiourea catalysts | Stereoselective Glycosylation | pnas.orgnih.gov |

| Glycosyl Trichloroacetimidates | Gold(I) chloride (AuCl) | O-Glycosylation | umich.edu |

| N-Pentenyl Orthoesters (NPOEs) | Ytterbium(III) triflate (Yb(OTf)₃) | Regioselective Glycosylation | umich.edu |

| Glycosyl Acetates | Scandium(III) triflate (Sc(OTf)₃) | Glycosylation | umich.edu |

| Glycosyl ortho-cyclopropylbenzoates | Chelatable Lewis Acids | O-, S-, and N-Glycosylation | nih.gov |

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Pathways for Diallyl Chlorophosphate

The synthesis of this compound and related dialkyl chlorophosphates is an area of active investigation, aimed at developing more efficient, cost-effective, and milder methods. The classical approach involves the reaction of dialkyl phosphites with carbon tetrachloride in the presence of a tertiary base. nih.govresearchgate.net Another established, though vigorous, method is the reaction between thionyl chloride and a trialkyl phosphite (B83602). nih.govresearchgate.net

However, research is shifting towards novel reagents that offer improved yields and operational simplicity. A promising trend is the use of alternative chlorinating agents for the conversion of dialkyl phosphites.

Trichloroisocyanuric acid (TCCA) has been identified as an effective reagent for the rapid and high-yield conversion of dialkyl phosphites to their corresponding chlorophosphates under mild conditions. researchgate.net

Bis(trichloromethyl) carbonate (BTC) is another reagent that facilitates this conversion under mild conditions. researchgate.net

Despite these advancements, studies have noted that yields for diallyl products using agents like sulfuryl chloride, TCCA, and carbon tetrachloride can be moderate, often not exceeding 50%. acs.org This indicates a clear direction for future research: the development of highly efficient and selective synthetic protocols is crucial for expanding the accessibility and application of this compound.

| Reagent System | Description | Reference |

| Dialkyl phosphite + CCl4 + tertiary base | A classical method for preparing dialkyl chlorophosphates. | nih.govresearchgate.net |

| Trialkyl phosphite + Thionyl chloride | A vigorous reaction that produces a mixture of products. | nih.govresearchgate.net |

| Dialkyl phosphite + Trichloroisocyanuric acid (TCCA) | A mild and operationally simple method for rapid conversion. | researchgate.net |

| Dialkyl phosphite + Bis(trichloromethyl) carbonate (BTC) | An effective reagent for conversion under mild conditions. | researchgate.net |

Advanced Applications in Complex Molecule Synthesis and Diversification

This compound has emerged as a powerful phosphorylating agent, particularly in the synthesis of complex, biologically significant molecules. Its utility lies in its ability to introduce a phosphate (B84403) group that can be further modified, with the allyl groups serving as versatile protective groups that can be removed under specific, mild conditions.

A key application is in the stereoselective synthesis of glycosyl 1-phosphates, which are crucial precursors to sugar-nucleotides and other glycoconjugates. Research has demonstrated that using this compound with a catalyst like 4-N,N-dimethylaminopyridine (DMAP) under mild conditions leads to the formation of diallyl-glycosyl 1-β-phosphate triesters in good yields and with excellent β-selectivity for a range of sugars, including D-manno, D-gluco, and D-galacto-pyranose derivatives. researchgate.netacs.orgresearchgate.net This β-stereoselectivity is a significant advantage in the synthesis of many natural products.

For example, this strategy has been pivotal in the synthesis of:

ADP-7-azido-heptose and its analogues : The key step in synthesizing these heptosyltransferase ligands was a β-stereoselective phosphorylation of a lactol intermediate using this compound. acs.orghuji.ac.il

Potentially "clickable" analogues of β-mannosyl phosphoisoprenoids : These molecules were synthesized from a diallyl 6-azido-mannosyl 1-β-phosphate intermediate, showcasing the utility of the diallyl phosphate moiety for downstream diversification. acs.orgresearchgate.net

Precursors to UDP-Api : this compound was investigated as a phosphorylating agent for apiose hemiacetals in the challenging synthesis of α-apiosyl 1-phosphate, a key building block for uridine (B1682114) diphosphate-α-d-apiofuranose (UDP-Api). google.com

Future work in this area will likely focus on expanding the substrate scope and applying this methodology to the synthesis of increasingly complex and diverse natural products and their analogues.

Development of New Polymeric Materials with Tailored Functionalities

The allyl groups of this compound make it an attractive precursor for the development of novel polymeric materials. These vinyl groups can undergo polymerization or cross-linking reactions, allowing for the creation of polymers with tailored functionalities derived from the central phosphate core.

Emerging research points to several promising applications:

Flame-Retardant Polymers : A patent describes the use of this compound in the synthesis of flame-retardant polyallyl and polyalkenyl compounds. The allyl functional groups provide reactive sites for cross-linking with polymer chains, incorporating the phosphorus element, a known flame retardant, into the material's backbone. google.com

Functional Poly(phosphoester)s : While not using this compound directly as a monomer, related diallyl phosphate esters are key monomers in Acyclic Diene Metathesis (ADMET) polymerization. This process creates poly(phosphoester)s and poly(phosphonate)s, which are of interest for biomedical applications due to their potential biodegradability. mpg.dempg.de this compound serves as a direct precursor to these monomers.

Polymer Carriers for Bioactive Molecules : Poly(alkylene chlorophosphate)s, which can be derived from related precursors, have been utilized as efficient polymer carriers for low-molecular-weight, biologically active substances. researchgate.net This highlights the potential for creating functional polymers for drug delivery and other biomedical applications.

Future research will likely explore the direct polymerization of this compound or its derivatives to create new classes of smart materials, functional coatings, and biocompatible polymers with precisely controlled properties.

Interdisciplinary Research at the Interface of Synthetic Chemistry and Chemical Biology, focusing on its utility as a precursor for biologically relevant molecules

The molecules synthesized using this compound are increasingly being used as tools in chemical biology to explore complex biological systems. This interdisciplinary approach bridges the gap between synthetic chemistry and life sciences, enabling the investigation of biological pathways and enzyme mechanisms.

This compound is instrumental in preparing precursors for molecules that mimic natural substrates or act as probes. For instance, the ADP-heptose analogues synthesized via a this compound-mediated phosphorylation were subsequently evaluated as substrates for heptosyltransferases, allowing for the determination of kinetic parameters like Kₘ and kcat. acs.orghuji.ac.il This provides direct insight into enzyme-ligand interactions.

Similarly, the synthetic β-mannosyl phosphoisoprenoid analogues are designed to be powerful probes for investigating the biosynthetic pathways of complex mycobacterial lipoglycans. acs.org These tools can help in the identification and characterization of novel glycosyltransferases, which are often targets for new therapeutic agents. acs.org The synthesis of sugar-nucleotides, facilitated by reagents like this compound, provides chemical biologists with the necessary compounds to probe their roles in carbohydrate metabolism and glycoconjugate biosynthesis. bg.ac.rs Future directions will involve designing and synthesizing more sophisticated molecular probes to unravel intricate biological processes and to aid in drug discovery efforts.

Innovations in Analytical Characterization and Quantification Methods within Research Contexts

Advancements in analytical techniques are crucial for supporting the synthesis and application of this compound and its derivatives. While standard methods like Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) remain fundamental, innovations are enhancing the precision, sensitivity, and scope of analysis within research contexts. cdc.govnih.gov

Key emerging trends in the analysis of organophosphorus compounds include:

Quantitative ³¹P NMR (qNMR) : ³¹P NMR spectroscopy is a powerful tool for characterizing phosphorus-containing compounds due to the 100% natural abundance and wide chemical shift range of the ³¹P nucleus. huji.ac.ilmdpi.com The development of qNMR protocols allows for the direct and accurate quantification of phosphorus-containing compounds without the need for extensive calibration, which is a significant advantage in complex reaction mixtures. mdpi.com

Computational Methods : The use of Density Functional Theory (DFT) and other computational models to predict ³¹P NMR chemical shifts is an emerging area. researchgate.net These theoretical calculations can aid in the structural elucidation of new compounds and provide a deeper understanding of their electronic environment.

Advanced Sensor Technologies : For the broader class of organophosphates, significant innovation is occurring in sensor technology. This includes the development of electrochemical immunosensors, biosensors using nanomaterials (e.g., graphene, carbon nanotubes) for signal amplification, and microfluidic "lab-on-a-chip" devices for high-throughput analysis. nih.govresearchgate.netacs.org While not yet widely applied specifically to this compound in a research synthesis context, these technologies represent the forefront of organophosphate detection and could be adapted for real-time reaction monitoring or trace-level quantification in complex biological or environmental matrices.

Future research will likely focus on integrating these innovative analytical methods into synthetic workflows to provide more detailed, real-time information about reactions involving this compound, leading to better optimization and control.

Q & A

Q. What established synthetic routes are available for diallyl chlorophosphate, and how can intermediates be characterized?

The Atherton–Todd reaction is a key method for synthesizing dialkyl phosphates, including chlorophosphate intermediates. This involves reacting dialkyl phosphites with carbon tetrachloride (CCl₄) in aqueous/organic solvents (e.g., water/ethanol) under controlled conditions (0°C). Chlorophosphate intermediates form via nucleophilic substitution but are sensitive to hydrolysis. Characterization requires techniques like GC-MS or NMR to confirm structure and purity. For example, retention times and theoretical plate counts in GC (e.g., HP-1 columns) can validate separation efficiency .

Q. Which analytical techniques are preferred for quantifying this compound in complex matrices?

Gas chromatography (GC) with flame ionization detection (FID) is widely used. Optimal conditions include capillary columns (e.g., HP-1, 30 m × 0.32 mm) and hydrogen/nitrogen carrier gases. System suitability tests (e.g., ≤2% CV for retention times) ensure reproducibility. Prior studies on diallyl disulfide/trisulfide achieved retention times <13 min with resolutions >30, demonstrating method robustness .

Q. What safety protocols are critical when handling this compound?

As an organophosphate, it requires anhydrous storage (due to hydrolysis sensitivity) and handling in fume hoods with PPE (gloves, goggles). Toxicity extrapolation from related compounds (e.g., diethyl chlorophosphate) suggests monitoring neurotoxic effects. Suppliers must provide SDS compliant with GHS and ZDHC MRSL limits .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during this compound synthesis?

Microreactor systems enhance control over reaction parameters. For esterification, continuous flow reactors reduce residence time (e.g., <5 min) and improve heat/mass transfer. Kinetic studies (e.g., second-order rate constants) guide temperature and solvent selection. A 2020 study on monobutyl chlorophosphate achieved 98% yield by optimizing flow rates and stoichiometry in a microchannel reactor .

Q. How can stability issues during storage or experimental workflows be mitigated?

Stability is influenced by moisture and temperature. Store under nitrogen at ≤4°C in sealed containers. Pre-drying solvents (e.g., molecular sieves) and avoiding aqueous phases during synthesis reduce hydrolysis. NMR monitoring of stored samples over time can detect degradation .

Q. What strategies resolve discrepancies in analytical data across studies (e.g., retention time variations)?

Systematic validation using reference standards and cross-lab comparisons is essential. For GC, ensure column conditioning, carrier gas purity, and detector calibration. If retention times conflict (e.g., 5.96 min vs. 15.6 min in prior work), re-evaluate stationary phases or temperature gradients. Reproducibility tests (6 replicates, CV <2%) confirm method reliability .

Q. How is purity validated for this compound in novel synthetic pathways?

Combine multiple techniques: GC for volatile impurities, LC-MS for non-volatiles, and ³¹P-NMR for structural confirmation. System suitability parameters (e.g., tailing factor <1.5, theoretical plates >30,000) ensure column performance. A 2020 study achieved 99.5% purity by correlating HETP values (0.06–0.15) with separation efficiency .

Q. How can reaction kinetics be experimentally studied for this compound-mediated reactions?

Use stopped-flow NMR or inline FTIR to track intermediate formation. For esterification, pseudo-first-order kinetics under excess alcohol conditions simplify rate calculations. Microreactors enable precise residence time control; a 2021 study modeled gas-liquid flow to correlate Reynolds numbers with conversion rates .

Q. What approaches extrapolate toxicological data from organophosphate analogs to this compound?

Conduct literature reviews on neurotoxicity mechanisms (e.g., acetylcholinesterase inhibition) in organophosphates. Supplemental searches using terms like "chlorophosphate + neurotoxicity + in vitro" identify relevant models. Cross-reference ATSDR guidelines for class-based extrapolation, noting physicochemical differences (e.g., logP, hydrolysis rates) .

Q. What scaling considerations apply when transitioning from lab to pilot-scale synthesis?

Continuous flow systems (e.g., microreactors) simplify scale-up by maintaining consistent mixing and heat transfer. Computational fluid dynamics (CFD) models predict pressure drops and optimize channel geometries. A 2021 study scaled gas-liquid reactions by matching dimensionless numbers (e.g., Weber, Capillary) across scales, achieving 90% yield at pilot scale .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。